molecular formula C24H30O B12728499 2,8-Bis(4-methylbenzyl)cyclooctanone CAS No. 51775-16-7

2,8-Bis(4-methylbenzyl)cyclooctanone

Cat. No.: B12728499
CAS No.: 51775-16-7
M. Wt: 334.5 g/mol
InChI Key: AOXRSASOCHQYSL-UHFFFAOYSA-N
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Description

2,8-Bis(4-methylbenzyl)cyclooctanone is an organic compound with the molecular formula C24H30O It is characterized by a cyclooctanone core substituted with two 4-methylbenzyl groups at the 2 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(4-methylbenzyl)cyclooctanone typically involves the alkylation of cyclooctanone with 4-methylbenzyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclooctanone, followed by the addition of 4-methylbenzyl chloride or bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(4-methylbenzyl)cyclooctanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,8-Bis(4-methylbenzyl)cyclooctanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the preparation of polymers and other materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,8-Bis(4-methylbenzyl)cyclooctanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Bis(2-methylbenzyl)cyclooctanone
  • 2,8-Bis(3-methylbenzyl)cyclooctanone
  • 2,8-Bis(4-chlorobenzyl)cyclooctanone

Uniqueness

2,8-Bis(4-methylbenzyl)cyclooctanone is unique due to the presence of two 4-methylbenzyl groups, which impart specific steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

51775-16-7

Molecular Formula

C24H30O

Molecular Weight

334.5 g/mol

IUPAC Name

2,8-bis[(4-methylphenyl)methyl]cyclooctan-1-one

InChI

InChI=1S/C24H30O/c1-18-8-12-20(13-9-18)16-22-6-4-3-5-7-23(24(22)25)17-21-14-10-19(2)11-15-21/h8-15,22-23H,3-7,16-17H2,1-2H3

InChI Key

AOXRSASOCHQYSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCCCC(C2=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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